molecular formula C12H18N2 B1335434 3-Pyrrolidin-1-ylmethyl-benzylamine CAS No. 91271-78-2

3-Pyrrolidin-1-ylmethyl-benzylamine

Cat. No.: B1335434
CAS No.: 91271-78-2
M. Wt: 190.28 g/mol
InChI Key: RTUWXPVILJUANC-UHFFFAOYSA-N
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Description

3-Pyrrolidin-1-ylmethyl-benzylamine is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Complex Synthesis and Characterization

  • A study conducted by Amirnasr, Schenk, and Meghdadi (2002) focused on the synthesis and characterization of cobalt(III) complexes, where 3-Pyrrolidin-1-ylmethyl-benzylamine (referred to as pyrrolidine in their study) was used as a ligand. They discussed the molecular structure and spectroscopic properties of these complexes, indicating the compound's role in forming complex molecular structures (Amirnasr, Schenk, & Meghdadi, 2002).

Synthesis of Anticancer Compounds

  • Zhang, Cao, Xu, and Wang (2018) highlighted the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a water-soluble aldehyde crucial for small molecule anticancer drugs. This indicates the compound's potential in pharmaceutical applications, particularly in cancer treatment (Zhang, Cao, Xu, & Wang, 2018).

Electrochemical Studies

  • In a study by Cañón-Mancisidor et al. (2008), the electrochemical behavior of copper complexes with substituted polypyridinic ligands was examined, where a variant of this compound was used. This research underscores the compound's relevance in understanding electrochemical processes (Cañón-Mancisidor et al., 2008).

Photophysical Properties and Reaction Mechanism Studies

  • Hussein, Moussa, El Guesmi, and Ahmed (2018) explored the regio- and stereochemical [3 + 2] cycloaddition of azomethine ylides, generated using benzylamine, with various dipolarophiles. This study provides insights into the photophysical properties and reaction mechanisms involving the compound (Hussein, Moussa, El Guesmi, & Ahmed, 2018).

Asymmetric Catalytic Biomimetic Reactions

  • Guo, Song, and Gong (2013) described an asymmetric catalytic biomimetic reaction using benzylamine, demonstrating the compound's utility in synthetic organic chemistry, particularly in creating structurally diverse pyrrolidine derivatives (Guo, Song, & Gong, 2013).

Schiff Base Synthesis and Potential Medicinal Applications

  • Pandey and Srivastava (2011) synthesized novel Schiff bases of 3-aminomethyl pyridine, indicating the use of derivatives of this compound in creating compounds with potential anticonvulsant properties (Pandey & Srivastava, 2011).

Properties

IUPAC Name

[3-(pyrrolidin-1-ylmethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-9-11-4-3-5-12(8-11)10-14-6-1-2-7-14/h3-5,8H,1-2,6-7,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUWXPVILJUANC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405719
Record name 1-{3-[(Pyrrolidin-1-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91271-78-2
Record name 3-(1-Pyrrolidinylmethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91271-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{3-[(Pyrrolidin-1-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(pyrrolidin-1-ylmethyl)phenyl]methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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